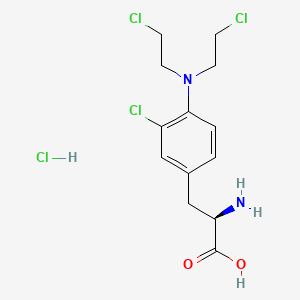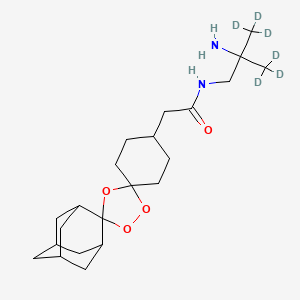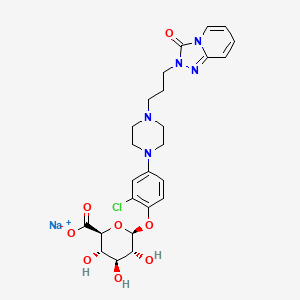
4'-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt is a biochemical compound used primarily in proteomics research. It is a metabolite of trazodone, a medication commonly prescribed for anxiety, depression, and sleep disorders. This compound enhances the therapeutic effects of trazodone by undergoing glucuronidation, a process that increases its solubility and facilitates its excretion from the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt involves the glucuronidation of 4’-hydroxy trazodone. This reaction is typically catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt primarily undergoes hydrolysis and conjugation reactions. The hydrolysis reaction is catalyzed by beta-glucuronidase, which breaks down the glucuronide conjugate into its parent compound and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-glucuronidase in an aqueous solution at a pH of around 5.8.
Conjugation: Catalyzed by UGTs in the presence of UDPGA in a buffered solution at pH 7.4 and 37°C.
Major Products
The major products of these reactions are 4’-hydroxy trazodone and glucuronic acid .
Wissenschaftliche Forschungsanwendungen
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of trazodone metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of trazodone.
Medicine: Utilized in pharmacological research to understand the therapeutic effects and safety profile of trazodone.
Industry: Applied in the development of new trazodone formulations and in quality control processes.
Wirkmechanismus
The compound exerts its effects through the process of glucuronidation, which enhances the solubility and excretion of trazodone. This process involves the transfer of glucuronic acid from UDPGA to 4’-hydroxy trazodone, forming the glucuronide conjugate. The molecular targets include UGT enzymes, which catalyze the conjugation reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy Duloxetine Beta-D-Glucuronide Sodium Salt: Another glucuronide conjugate used in the study of duloxetine metabolism.
5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: A chromogenic substrate used in beta-glucuronidase assays.
Uniqueness
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt is unique due to its specific role as a metabolite of trazodone, enhancing its therapeutic effects and facilitating its excretion. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies of trazodone .
Eigenschaften
Molekularformel |
C25H29ClN5NaO8 |
|---|---|
Molekulargewicht |
586.0 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6S)-6-[2-chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H30ClN5O8.Na/c26-16-14-15(5-6-17(16)38-24-21(34)19(32)20(33)22(39-24)23(35)36)29-12-10-28(11-13-29)7-3-9-31-25(37)30-8-2-1-4-18(30)27-31;/h1-2,4-6,8,14,19-22,24,32-34H,3,7,9-13H2,(H,35,36);/q;+1/p-1/t19-,20-,21+,22-,24+;/m0./s1 |
InChI-Schlüssel |
BKZGRCKUFZLVMW-FRKVJTQRSA-M |
Isomerische SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)Cl.[Na+] |
Kanonische SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
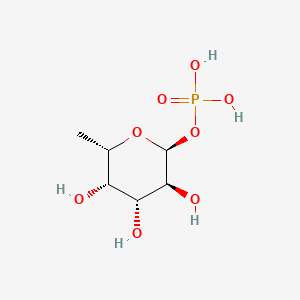
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
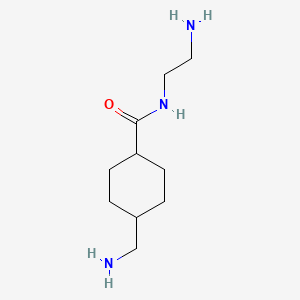
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
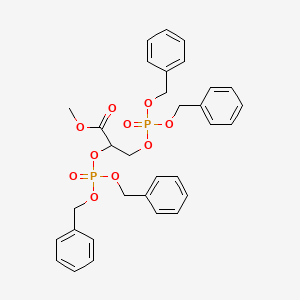
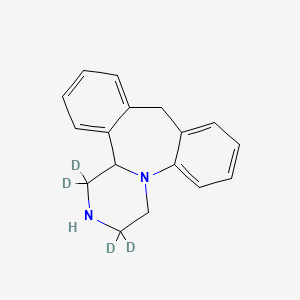

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
